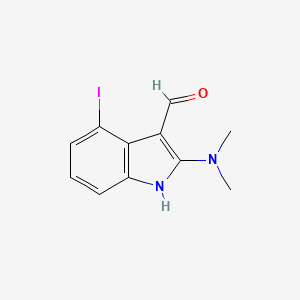
2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
The compound “2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde” is a derivative of indole, which is a heterocyclic compound. The presence of an aldehyde group (-CHO), an iodine atom, and a dimethylamino group (-N(CH3)2) on the indole ring could potentially influence its chemical behavior .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electron-donating dimethylamino group and the electron-withdrawing iodine atom and aldehyde group. These groups could potentially impact the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the aldehyde group, which is often involved in nucleophilic addition reactions, and the iodine atom, which could undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar aldehyde and dimethylamino groups could impact the compound’s solubility .Applications De Recherche Scientifique
Stimuli-Responsive Polymersomes
- Scientific Field: Polymer Science
- Application Summary: PDMAEMA is used to create stimuli-responsive polymersomes, which are vesicles formed by amphiphilic diblock copolymers . These polymersomes can respond to changes in pH and temperature, making them useful as drug delivery systems or nanoreactors .
- Methods of Application: The polymersomes are synthesized via RAFT and characterized using GPC, 1H-NMR, and FTIR . The ionization equilibrium of the PDMAEMA amino groups on the polymersomes is analyzed by potentiometric titration and Zeta potential measurements .
- Results: The polymersomes showed dual stimulus–response (i.e., pH and temperature) and may be a platform for gene delivery and nanoreactors .
Heavy Metal Adsorption
- Scientific Field: Environmental Science
- Application Summary: PDMAEMA is used in the synthesis of a pH and temperature dual-responsive chitosan copolymer (CS-g-PDMAEMA) for highly efficient Cr (VI) adsorption .
- Methods of Application: The copolymer is prepared through free radical graft copolymerization with DMAEMA as the vinyl monomer .
- Results: The copolymer showed controllable and reversible pH-responsive behavior at pH=1–12 and thermoresponsive behavior at 20–60 °C .
Gene Delivery
- Scientific Field: Biomedical Science
- Application Summary: PDMAEMA and its copolymers can form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA, and are often used for gene delivery .
- Methods of Application: The method of application is not specified in the source .
- Results: The results or outcomes are not specified in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O/c1-14(2)11-7(6-15)10-8(12)4-3-5-9(10)13-11/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIADPGGPXXRMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C2=C(N1)C=CC=C2I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-4-iodo-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



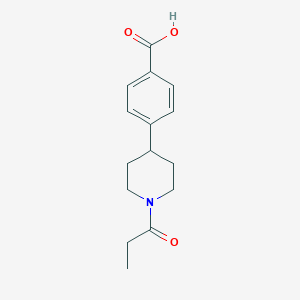
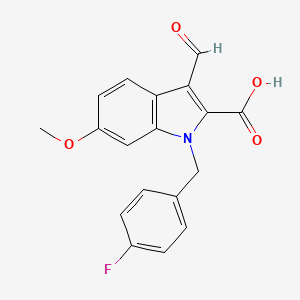
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide](/img/structure/B1392683.png)
![Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392685.png)
![4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid](/img/structure/B1392686.png)
![tert-butyl 3H-spiro[1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate](/img/structure/B1392687.png)
![5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392689.png)
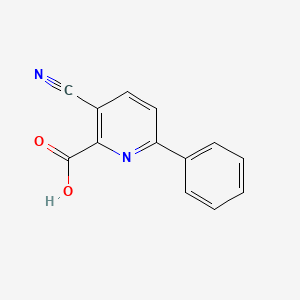
![[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392692.png)
![Ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride](/img/structure/B1392695.png)
![1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392696.png)

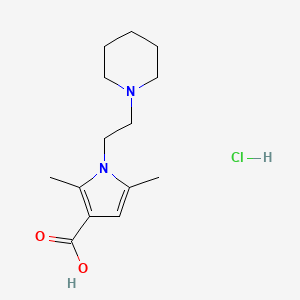
![4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1392702.png)